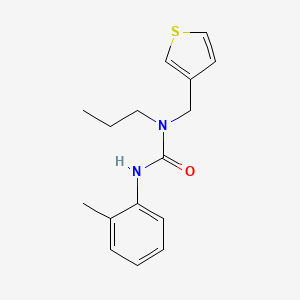

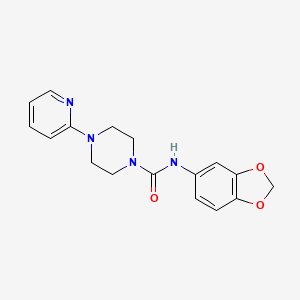

![molecular formula C13H21IO3 B2559625 Tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate CAS No. 2416236-80-9](/img/structure/B2559625.png)

Tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate” is a chemical compound with the molecular formula C12H20INO3 . It has a molecular weight of 353.20 . This compound is used for research purposes .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H20INO3/c1-11(2,3)17-10(15)14-7-12(8-14)4-5-16-9(12)6-13/h9H,4-8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

科学的研究の応用

Synthesis and Structural Analysis

Tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate is involved in intricate synthetic pathways yielding complex molecular structures. For instance, the compound has been synthesized as a cyclic amino acid ester through an intramolecular lactonization reaction. Its structure was elucidated using techniques like 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis, demonstrating a bicyclo[2.2.2]octane structure that includes a lactone moiety and a piperidine ring, with diastereomers present in a 1:1 ratio within the crystal (Moriguchi et al., 2014).

Photochemical and Thermal Rearrangements

The compound's derivatives have been studied for their behavior under photochemical and thermal conditions. Research on spirooxaziridines, closely related compounds, has provided evidence supporting the stereoelectronic theory, which explains regioselectivities observed in these rearrangements. This insight is crucial for understanding the chemical behavior of this compound derivatives under various conditions (Lattes et al., 1982).

Potential in Material Science

In material science, derivatives of this compound show promising applications. For instance, benzothiazole-modified carbazole derivatives, which can be related to the structural motifs of this compound, have been synthesized and found to form organogels capable of emitting strong blue light. These materials have potential use as fluorescent sensory materials for detecting acid vapors, highlighting the versatility of this compound derivatives in developing new chemosensors (Sun et al., 2015).

Environmental Applications

Interestingly, studies related to the environmental fate of gasoline oxygenates, though not directly involving this compound, provide context for understanding the broader environmental implications of related organic compounds. The research focuses on the anaerobic biodegradation of gasoline oxygenates, emphasizing the need for evaluating the environmental and health risks associated with these compounds' use and their potential biodegradation pathways (Suflita & Mormile, 1993).

特性

IUPAC Name |

tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21IO3/c1-12(2,3)17-11(15)9-6-13(7-9)5-4-10(8-14)16-13/h9-10H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCGKJKZEKJGBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC2(C1)CCC(O2)CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

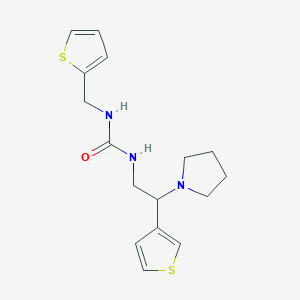

![benzyl 2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2559543.png)

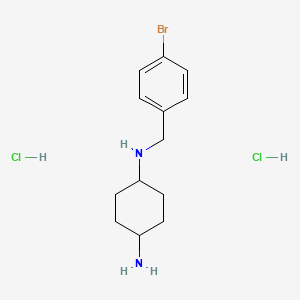

![6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2559545.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2559546.png)

![1-(2-hydroxyethyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2559548.png)

![N-(2,3-DIMETHYLPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2559558.png)

![[3-(Aminomethyl)-4-methylmorpholin-3-yl]methanol](/img/structure/B2559561.png)

![4-[3-(2-ethyl-1H-imidazol-1-yl)piperidine-1-carbonyl]-2,3-difluoropyridine](/img/structure/B2559562.png)